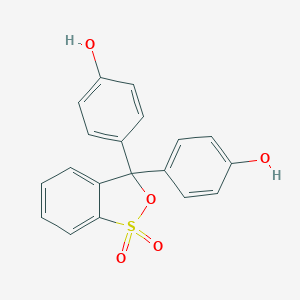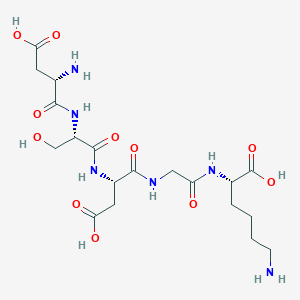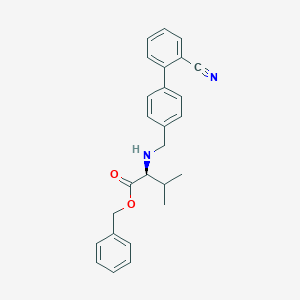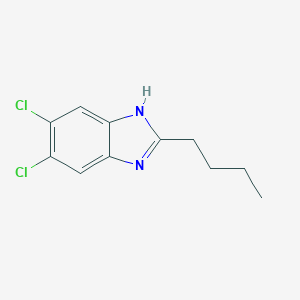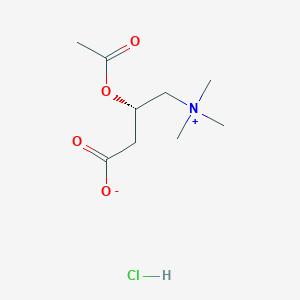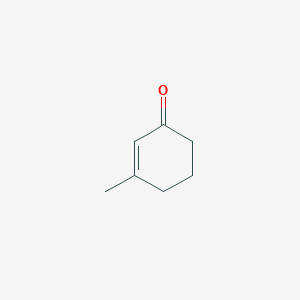![molecular formula C18H26N4O3 B144751 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 136199-20-7](/img/structure/B144751.png)
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as Bicyclopyrone, is a novel chemical compound that has been the subject of extensive research in recent years. This compound has shown significant potential in the field of pharmaceuticals due to its unique properties and mechanism of action.
Wirkmechanismus
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee works by inhibiting the activity of certain enzymes that are involved in the biosynthesis of essential cellular components. This inhibition leads to the disruption of cellular processes, ultimately leading to cell death. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has been found to be particularly effective against rapidly dividing cells, such as cancer cells, due to its ability to disrupt the cell cycle.
Biochemische Und Physiologische Effekte
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has been found to have a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has also been found to inhibit the growth of various bacteria and fungi, making it a potential treatment for infectious diseases. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has a number of advantages for lab experiments. This compound is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee in lab experiments. This compound is highly reactive and can be toxic in high concentrations, which could limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for the research and development of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee. One potential direction is the development of new drugs based on the structure of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee. This compound has shown significant potential as an antitumor, antibacterial, and antifungal agent, and further research could lead to the development of new drugs with improved efficacy and reduced toxicity. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee and its potential applications in the treatment of various diseases.
Synthesemethoden
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee is a complex chemical compound that requires a multi-step synthesis process. The synthesis of this compound involves the reaction of 2,5-dimethylfuran with ethyl acrylate, followed by a Diels-Alder reaction with N-methylmaleimide. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, reduction, and acylation, to yield N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has been the subject of extensive scientific research due to its potential application in the field of pharmaceuticals. This compound has been found to have antitumor, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has also been found to have anti-inflammatory properties, which could make it a potential treatment for various inflammatory diseases.
Eigenschaften
CAS-Nummer |
136199-20-7 |
|---|---|
Produktname |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Molekularformel |
C18H26N4O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-3-7-21-15(19)14(17(24)22(8-4-2)18(21)25)20-16(23)13-10-11-5-6-12(13)9-11/h5-6,11-13H,3-4,7-10,19H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
IVDSWPJNSDHMIN-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CC3CC2C=C3)N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CC3CC2C=C3)N |
Synonyme |
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



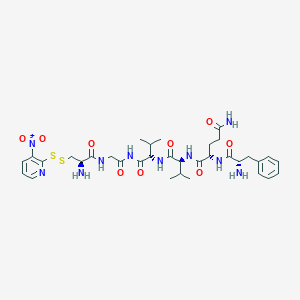

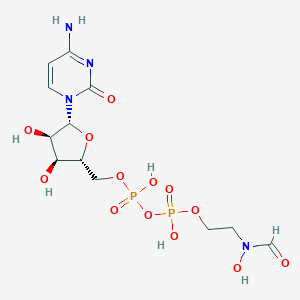
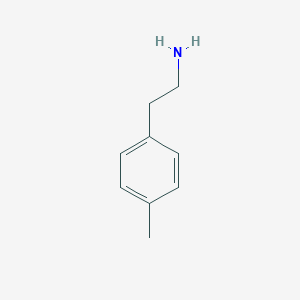
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)

